2,3-dihydro-1H-indole-1-carboximidamide
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Overview
Description
“2,3-dihydro-1H-indole-1-carboximidamide” is a chemical compound with the molecular formula C9H11N3 . It is a derivative of indole, specifically a 2,3-dihydroindole .
Molecular Structure Analysis
The molecular structure of “this compound” is based on the indole structure, but the 2-3 bond is saturated . The 3D structure may be viewed using Java or Javascript .Scientific Research Applications
Indole Derivatives in Chemical Synthesis
Indole derivatives play a critical role in chemical synthesis, serving as precursors for the development of complex molecules. For instance, indole-3-carbinol derivatives undergo oligomerization in acidic media, leading to products like diindolylmethane and indolo[3,2-b]carbazole, which have implications in cancer research and enzyme induction (Grose & Bjeldanes, 1992). Additionally, methyl 3-hydroxyindole-2-carboxylate demonstrates regioselectivity in alkylation, illustrating the versatility of indole derivatives in synthesizing heterocyclic compounds with potential medicinal applications (Bourlot & Mérour, 1995).
Catalysis and Organic Reactions
The catalytic properties of indole derivatives facilitate the synthesis of biologically relevant molecules. Rhodium-catalyzed annulation processes involving indoles have been developed to produce isogranulatimide alkaloid analogues, highlighting the role of indole derivatives in enhancing pharmacological research (Shinde et al., 2021). Such methodologies underscore the potential of 2,3-dihydro-1H-indole-1-carboximidamide derivatives in drug development and synthetic chemistry.
Photophysical Properties and Applications
Indole derivatives also exhibit significant photophysical properties. The photooxidative decarboxylation of indole-3-acetic acid, for example, demonstrates the role of indole derivatives in biomimetic reactions, suggesting applications in understanding biological processes and designing photodynamic therapy agents (Maki et al., 1989).
Novel Synthesis and Biological Activity
The synthesis and functionalization of indole derivatives are continuously evolving, with new methods being developed for creating compounds with anti-inflammatory and antimicrobial properties. This underscores the potential of indole derivatives, including this compound, in medicinal chemistry and drug discovery (Al-Ostoot et al., 2020).
Environmental and Biological Implications
Indole derivatives have been studied for their environmental responsiveness and biological activities. Indole-3-carbinol, for example, generates receptor agonists that influence enzyme induction through dietary intake, indicating the environmental and biological significance of indole compounds (Bjeldanes et al., 1991).
Future Directions
The future directions of research on “2,3-dihydro-1H-indole-1-carboximidamide” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . Therefore, these compounds could be potential targets for the development of new pharmaceuticals.
Properties
IUPAC Name |
2,3-dihydroindole-1-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c10-9(11)12-6-5-7-3-1-2-4-8(7)12/h1-4H,5-6H2,(H3,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIWTALYKCUJQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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